
Piperidinium pentamethylenedithiocarbamate
Overview
Description
Piperidinium pentamethylenedithiocarbamate is a useful research compound. Its molecular formula is C11H22N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4712. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Some studies suggest that it may inhibit the growth and reproduction of pathogens, thus protecting plants . More research is needed to fully understand how piperidinium pentamethylenedithiocarbamate interacts with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some studies suggest that it may inhibit the growth and reproduction of pathogens, thus protecting plants . More research is needed to fully understand the effects of this compound’s action .
Action Environment
Therefore, it is currently unknown how environmental factors may influence its action .
Biochemical Analysis
Biochemical Properties
It is known that piperidine, a major component of the compound, has been observed to have therapeutic properties, including anticancer potential
Cellular Effects
Piperidine, a component of the compound, has been observed to have effects on various types of cells, including cancer cells
Molecular Mechanism
Piperidine, a component of the compound, has been observed to regulate several crucial signaling pathways essential for the establishment of cancers
Biological Activity
Piperidinium pentamethylenedithiocarbamate (PPDC) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a dithiocarbamate, known for its unique structure that includes a piperidine ring and a pentamethylene chain. Its molecular formula is C₁₃H₁₈N₂S₂, which contributes to its reactivity and interactions with biological systems.
Mechanisms of Biological Activity
PPDC exhibits various biological activities, primarily attributed to its ability to interact with cellular pathways and molecular targets. Some notable mechanisms include:
- Cholinesterase Inhibition : PPDC has been reported to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in synaptic transmission. This property suggests potential applications in neuropharmacology .
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This effect is significant in preventing cellular damage associated with various diseases .
- Metal Coordination : Recent studies have indicated that dithiocarbamates can form complexes with metals, which may enhance their biological efficacy and reduce toxicity .
Table 1: Summary of Biological Activities of PPDC
Case Study: Neuroprotective Effects
A study conducted by researchers investigated the neuroprotective effects of PPDC in a rodent model of neurodegeneration. The results demonstrated that administration of PPDC led to significant improvements in cognitive function and reduced neuronal loss, likely due to its cholinesterase inhibitory activity. The study concluded that PPDC could be a promising candidate for treating neurodegenerative diseases such as Alzheimer's .
Case Study: Antioxidant Potential
Another investigation assessed the antioxidant capacity of PPDC using various in vitro assays. The findings revealed that PPDC effectively reduced oxidative stress markers in cultured cells, suggesting its potential role as an antioxidant agent. This property could be beneficial in developing therapeutic strategies for conditions characterized by oxidative damage .
Safety and Toxicity
While the biological activities of PPDC are promising, it is essential to consider safety and toxicity profiles. Toxicological evaluations indicate that dithiocarbamates can exhibit varying degrees of toxicity depending on their structure and dosage. Therefore, further studies are warranted to establish safe usage guidelines for PPDC in clinical applications .
Scientific Research Applications
Rubber Processing and Vulcanization
Low-Hysteresis Processing
PPDC is recognized for its role in enhancing the processing of rubber mixtures, especially those containing carbon black. It acts as a promoter for low-hysteresis processing, which is crucial for producing rubber with high electrical resistance and low torsional hysteresis. This is particularly beneficial in the manufacture of pneumatic tires and tread stocks. The compound significantly reduces the time and temperature required for processing, thereby increasing equipment efficiency and commercial feasibility .
Mechanism of Action
The effectiveness of PPDC in rubber processing can be attributed to its ability to facilitate the interaction between rubber and carbon black at elevated temperatures (275°F to 400°F). This interaction enhances the dispersion of carbon black within the rubber matrix, leading to improved mechanical properties . The use of masticating equipment, such as a Banbury mixer, allows for efficient mixing while conserving heat generated during the process .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the performance of PPDC in rubber formulations:
- Study on Processing Efficiency : A patent outlines experiments where PPDC was mixed with natural rubber and carbon black. The results indicated that using PPDC reduced processing time by approximately 30% compared to traditional methods without additives .
- Vulcanization Tests : In another study focusing on vulcanization accelerators, it was found that formulations containing PPDC exhibited superior mechanical properties (e.g., tensile strength and elongation at break) compared to those without it. This highlights PPDC's role not just as a processing aid but also as a contributor to the final properties of vulcanized rubber products .
Chemical Properties and Safety
PPDC has a chemical formula of C₁₁H₂₂N₂S₂ and is classified under dithiocarbamate derivatives. While specific toxicity data on PPDC is scarce, dithiocarbamates generally require careful handling due to potential health risks associated with exposure. Safety data sheets should be consulted when working with this compound.
Summary Table
Application Area | Description | Key Benefits |
---|---|---|
Rubber Processing | Promotes low-hysteresis processing | Reduced time/temperature for mixing |
Vulcanization | Acts as an accelerator | Improved mechanical properties |
Antiozonant Properties | Potential protection against ozone degradation | Extended lifespan of rubber products |
Q & A
Q. Basic: What are the methodological challenges in synthesizing piperidinium pentamethylenedithiocarbamate (PPD) with high purity?
Answer:
Synthesis of PPD requires precise control of reaction conditions (e.g., solvent polarity, pH, and temperature) to avoid side products like polysulfides or unreacted amines. A common approach involves reacting piperidine with carbon disulfide and pentamethylene dihalides in a polar aprotic solvent (e.g., DMF) under nitrogen . Characterization via elemental analysis, FT-IR (for dithiocarbamate S–C–N vibrations at ~1,500 cm⁻¹), and NMR (1H/13C for piperidinium proton environments) is critical to confirm purity . Challenges include mitigating hygroscopicity during isolation and minimizing oxidation of the dithiocarbamate moiety, which can alter reactivity .
Q. Basic: How can spectroscopic and crystallographic techniques resolve ambiguities in PPD’s molecular structure?
Answer:
X-ray crystallography is definitive for resolving bond lengths and angles in PPD’s dithiocarbamate-piperidinium complex, particularly the N–C(S)–S– metal coordination geometry in derivatives . For solution-phase studies, 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, while Raman spectroscopy identifies S–S stretching modes (~500 cm⁻¹) to detect dimerization. Discrepancies in literature reports (e.g., variable melting points) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) to map thermal transitions .
Q. Advanced: How can researchers design experiments to address contradictory data on PPD’s thermal stability in polymer matrices?
Answer:
Contradictions in thermal degradation profiles (e.g., TGA data showing decomposition at 180–220°C vs. 150°C in some studies) may stem from matrix interactions or residual solvents. A robust experimental design would:
- Use inert atmospheres (N₂/Ar) to isolate oxidative vs. pyrolytic pathways.
- Compare PPD’s stability in isolation vs. embedded in Neoprene matrices via coupled TGA-FTIR to identify volatile byproducts (e.g., CS₂, NH₃) .
- Apply kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energies under varying heating rates .
This multi-method approach reduces confounding variables and clarifies degradation mechanisms .
Q. Advanced: What computational strategies can predict PPD’s reactivity in sulfur-modified elastomer systems?
Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model PPD’s electron density distribution to predict nucleophilic sites for sulfur crosslinking. Molecular dynamics (MD) simulations of PPD in Neoprene matrices assess diffusion rates and interfacial interactions. Key parameters include:
- Charge distribution on the dithiocarbamate sulfur atoms.
- Steric effects from the pentamethylene chain on peptization efficiency.
- Free energy profiles for sulfur-PPD adduct formation .
Experimental validation via XPS (S 2p binding energy shifts) and rheometry (crosslink density) is essential to refine computational models .
Q. Basic: What are the best practices for quantifying PPD’s catalytic efficiency in rubber vulcanization?
Answer:
Use a combination of:
- Rheological analysis : Measure scorch time (t₅) and cure rate index (CRI) using a moving die rheometer (MDR) under ASTM D5288.
- Swelling tests : Post-vulcanization, quantify crosslink density via equilibrium swelling in toluene (Flory-Rehner equation).
- Kinetic studies : Monitor sulfur consumption via HPLC-UV (λ = 254 nm) to correlate PPD concentration with reaction rates .
Calibration against known accelerators (e.g., Amyl Zimate®) controls for batch variability .
Q. Advanced: How can researchers reconcile discrepancies in PPD’s environmental toxicity profiles?
Answer:
Conflicting ecotoxicity data (e.g., LC₅₀ in aquatic organisms) may arise from metabolite variability or test conditions. A tiered approach includes:
- Analytical chemistry : Identify degradation products (e.g., piperidine, CS₂) via GC-MS in simulated environmental matrices.
- Toxicity assays : Compare acute vs. chronic exposure in model organisms (Daphnia magna, zebrafish) under OECD guidelines.
- QSAR modeling : Predict bioaccumulation potential using logP (2.71) and molecular polar surface area (86.16 Ų) .
Cross-disciplinary collaboration with ecotoxicologists ensures methodological rigor .
Q. Basic: What are the limitations of current chromatographic methods for analyzing PPD in complex mixtures?
Answer:
PPD’s polarity and thermal lability challenge traditional GC-MS. Optimized methods include:
- HPLC-ESI-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to enhance ionization.
- Derivatization : React with methyl iodide to form stable methyl dithiocarbamates for GC analysis.
- Matrix-matched calibration : Account for interference from rubber additives (e.g., antioxidants) via standard addition .
Limitations include low UV absorbance, requiring MS detection for trace quantification .
Q. Advanced: How can isotopic labeling studies elucidate PPD’s role in sulfur redistribution during vulcanization?
Answer:
Incorporating 34S isotopes into PPD or sulfur allows tracking via:
- Isotope ratio mass spectrometry (IRMS) : Quantify 34S/32S ratios in crosslinks vs. unreacted sulfur.
- Solid-state NMR : Resolve 13C-labeled PPD’s interaction with sulfur networks in cured rubber.
- Synchrotron XANES : Map sulfur speciation (e.g., disulfides, polysulfides) at micron resolution .
This resolves mechanistic debates about PPD’s peptizing vs. catalytic roles .
Properties
IUPAC Name |
piperidine;piperidine-1-carbodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZKRMYBKEXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.C1CCN(CC1)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883288 | |
Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-77-1 | |
Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PMP (accelerator) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Accelerator 552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Accelerator 552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidinium piperidine-1-carbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K715ND7EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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